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Introduction: Unlocking the Nanoscale with Cy5
se(tri-S03)

Super-resolution microscopy has revolutionized our ability to visualize cellular structures
beyond the diffraction limit of light, offering unprecedented insights into the intricate molecular
machinery of life. At the heart of many of these powerful techniques lies the careful selection of
fluorescent probes. Among the arsenal of available fluorophores, Cyanine 5 (Cy5) has
emerged as a workhorse, particularly for single-molecule localization microscopy (SMLM)
techniques like Stochastic Optical Reconstruction Microscopy (STORM) and its direct variant
(dSTORM).[1] This application note provides a detailed guide to the use of a specific variant,
Cy5 succinimidyl ester with triple sulfonate groups (Cy5 se(tri-SO3)), for these advanced
imaging applications.

The key to Cy5's utility in STORM is its ability to photoswitch—to be reversibly driven between
a fluorescent "on" state and a dark "off" state.[2] This blinking behavior, when precisely
controlled, allows for the temporal separation of individual fluorophore emissions, enabling their
precise localization and the subsequent reconstruction of a super-resolved image. The triple
sulfonation of this Cy5 variant significantly enhances its water solubility, minimizing the
aggregation that can plague non-sulfonated cyanine dyes and ensuring efficient and uniform
labeling of biomolecules in aqueous environments.
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This guide will delve into the fundamental properties of Cy5 se(tri-SO3), provide detailed, field-
proven protocols for antibody conjugation and sample preparation for both STORM and
Stimulated Emission Depletion (STED) microscopy, and offer insights into the critical role of the
imaging buffer in achieving optimal photoswitching for STORM.

Photophysical Properties and Advantages of Cy5
se(tri-S03)

The performance of any fluorophore in super-resolution microscopy is dictated by its
photophysical characteristics. Cy5 se(tri-SO3) boasts a favorable profile for these demanding
applications.
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Significance in Super-
Property Value . ]
Resolution Microscopy

Compatible with common red
] o lasers (e.g., 640 nm or 647
Maximum Excitation (Aex) ~649 nm
nm) found on most super-

resolution systems.[3][4]

Emission in the far-red

spectrum minimizes
Maximum Emission (Aem) ~670 nm autofluorescence from cellular

components, leading to a

higher signal-to-noise ratio.

A high extinction coefficient
o o indicates efficient light
Molar Extinction Coefficient (g) ~250,000 cm~—tM—1 ] o
absorption, contributing to a

brighter fluorescent signal.

Represents the efficiency of
] converting absorbed photons
Quantum Yield (P) ~0.2 . _
into emitted fluorescent

photons.

Can be effectively switched
between bright and dark
Photoswitching Capability Excellent states, which is the
fundamental requirement for
STORM imaging.[1]

The tris-sulfonate groups
- o ) prevent aggregation and
Solubility High in aqueous solutions i )
ensure reliable labeling of

biomolecules like antibodies.

The exceptional photoswitching properties of Cy5, particularly in the presence of a thiol-
containing imaging buffer, make it one of the best-performing dyes for AISTORM.[1] This is
attributed to the photo-induced formation of a non-fluorescent adduct between the dye and the
thiol, which effectively shelves the fluorophore in a long-lived dark state.[2] This reversible
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process can be cycled hundreds of times before permanent photobleaching occurs, allowing
for the collection of a sufficient number of localizations for a high-quality super-resolution
image.[2]

Protocol 1: Antibody Conjugation with Cy5 se(tri-
S03)

Precise and controlled labeling of antibodies is paramount for successful immunofluorescence-
based super-resolution imaging. The succinimidyl ester (SE) group of Cy5 se(tri-SO3) reacts
with primary amines (e.g., on lysine residues) on the antibody to form a stable covalent bond.
[3] The goal is to achieve an optimal degree of labeling (DOL), typically between 2 and 5 dye
molecules per antibody, to maximize signal without causing quenching or altering antibody
function.[3]

Materials:

» Purified antibody (e.g., IgG) at a concentration of at least 2 mg/mL in an amine-free buffer
(e.g., PBS).

Cy5 se(tri-SO3)

Anhydrous dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

Purification column (e.g., Sephadex G-25)

Storage Buffer: PBS with 0.02% sodium azide and a protein stabilizer like BSA (optional).

Step-by-Step Conjugation Protocol:

e Antibody Preparation:

o Ensure the antibody is in an amine-free buffer. If buffers containing Tris or glycine are
present, dialyze the antibody against PBS.

o Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[4]
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e Dye Preparation:

o Immediately before use, dissolve the Cy5 se(tri-SO3) in anhydrous DMSO to a
concentration of 10 mg/mL.[3][5]

o Conjugation Reaction:
o Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[4]

o Calculate the required volume of Cy5 solution. A starting point is a molar ratio of dye to
antibody of 10:1. For an IgG (MW ~150 kDa), this equates to approximately 40 pg of Cy5
per mg of antibody.[3][5] It is highly recommended to perform a titration with different molar
ratios (e.g., 5:1, 10:1, 15:1) to determine the optimal DOL for your specific antibody.

o Slowly add the dissolved Cy5 to the antibody solution while gently vortexing.

o Protect the reaction from light by wrapping the tube in aluminum foil and incubate at room
temperature for 1 hour with gentle rotation.[3][5]

o Purification:

o Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with
Storage Bulffer.

o Apply the reaction mixture to the column to separate the labeled antibody from unreacted
dye.

o Collect the fractions containing the colored, labeled antibody.
e Characterization (Optional but Recommended):
o Measure the absorbance of the conjugate at 280 nm and ~650 nm.

o Calculate the protein concentration and the dye concentration to determine the Degree of
Labeling (DOL).

Caption: Workflow for Antibody Conjugation with Cy5 se(tri-SO3).
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Protocol 2: Immunofluorescence for Super-
Resolution Microscopy

This protocol provides a general framework for immunofluorescently labeling fixed cells for
subsequent super-resolution imaging. Optimization of fixation, permeabilization, and antibody
concentrations is crucial for achieving high-quality results.

Materials:

e Cells grown on high-precision glass coverslips

¢ Phosphate-Buffered Saline (PBS)

» Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

o Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

e Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS
e Primary antibody

o Cyb5-conjugated secondary antibody (from Protocol 1)

Mounting medium (if not imaging in STORM buffer)

Step-by-Step Immunofluorescence Protocol:

e Cell Culture and Fixation:

o

Plate cells on coverslips to achieve a confluence of 70-80%.

[¢]

Gently wash the cells three times with PBS.

o

Fix the cells with 4% PFA in PBS for 10-15 minutes at room temperature.

Wash the cells three times with PBS.

[e]

o Permeabilization (for intracellular targets):
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o Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
o Wash the cells three times with PBS.
e Blocking:

o Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-
specific antibody binding.

e Primary Antibody Incubation:
o Dilute the primary antibody in Blocking Buffer to its optimal concentration.

o Incubate the cells with the diluted primary antibody for 1 hour at room temperature or
overnight at 4°C.

o Wash the cells three times with PBS.
e Secondary Antibody Incubation:
o Dilute the Cy5-conjugated secondary antibody in Blocking Buffer.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature,
protected from light.

o Wash the cells extensively with PBS (at least three times for 5 minutes each).
e Sample Mounting:

o For STED microscopy, mount the coverslip on a microscope slide with an appropriate
mounting medium.

o For STORM microscopy, the sample will be mounted in a specific imaging buffer (see
Protocol 3).
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Caption: General Immunofluorescence Staining Workflow.
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Protocol 3: STORM Imaging Buffer Preparation and
dSTORM Imaging

The composition of the imaging buffer is arguably the most critical factor for successful
dSTORM imaging with Cy5. The buffer creates a specific chemical environment that promotes
the photoswitching of the dye. This typically involves an oxygen scavenging system to reduce
photobleaching and a thiol to facilitate the transition to the dark state.

Components of a Standard STORM Buffer:

» Buffer: A biological buffer to maintain a stable pH, typically Tris-HCI at pH 8.0.
e Oxygen Scavenging System (GLOX):

o Glucose Oxidase: An enzyme that removes molecular oxygen from the buffer in the

presence of glucose.

o Catalase: An enzyme that breaks down hydrogen peroxide, a byproduct of the glucose

oxidase reaction.
o Glucose: The substrate for glucose oxidase.
e Reducing Agent (Thiol):

o [B-mercaptoethylamine (MEA) or (3-mercaptoethanol (BME): These thiols are crucial for
inducing the blinking of Cy5.[6][7] MEA is often preferred for denser samples due to its
effect on the duty cycle.

Preparation of STORM Buffer Stocks:

o Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl
o Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) Glucose
e GLOX Solution:

o Dissolve 14 mg of glucose oxidase in 200 pL of Buffer A.
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o Add 50 pL of catalase (17 mg/mL solution).

o Vortex, centrifuge, and use the supernatant. This stock can be stored at 4°C for up to two
weeks.[8]

e 1 M MEA Solution:
o Dissolve 77 mg of MEA in 1 mL of 0.25 N HCI. Store at 4°C for up to one month.[8]
Final STORM Imaging Buffer (prepare fresh before

imaging):

For a final volume of approximately 700 pL:

Start with 620 pL of Buffer B.

On ice, add 7 pL of the GLOX solution.

Add 70 pL of the 1 M MEA solution.

Gently mix.

dSTORM Imaging Procedure:

e Mount the coverslip with your labeled cells in an imaging chamber.
o Replace the PBS with the freshly prepared STORM imaging buffer.
e Place the sample on the STORM microscope.

 llluminate the sample with a high-power 640/647 nm laser to drive most of the Cy5
molecules into the dark state.

o Continuously illuminate with the 640/647 nm laser and, if necessary, use a low-power 405
nm laser to reactivate a sparse subset of Cy5 molecules back to the fluorescent state.

¢ Acquire a time-lapse series of thousands of images, capturing the stochastic blinking of
individual Cy5 molecules.
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e Process the acquired image stack with a localization algorithm to determine the precise

coordinates of each detected fluorophore.

» Reconstruct the final super-resolution image from the localized coordinates.
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Caption: The crucial role of the imaging buffer in the dSTORM workflow.
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Considerations for STED Microscopy

While Cy5 is a cornerstone for STORM, its application in STED microscopy requires different
considerations. STED achieves super-resolution by using a donut-shaped depletion laser to
silence fluorescence at the periphery of the excitation spot, effectively narrowing the point
spread function. This process demands fluorophores with high photostability to withstand the
intense depletion laser.

While standard Cy5 can be used for STED, its photostability can be a limiting factor. For
demanding STED applications, consider using more photostable dyes or "self-healing" dyes
where the fluorophore is covalently linked to a photostabilizer. When using Cy5-labeled
antibodies for STED, it is crucial to:

» Use a high-quality antifade mounting medium to minimize photobleaching.

o Optimize the depletion laser power to achieve the desired resolution without excessively
bleaching the sample.

¢ Acquire images efficiently to minimize light exposure.

Troubleshooting and Best Practices

e Low Signal:
o Optimize the DOL of your antibody conjugate.
o Increase the concentration of your primary or secondary antibodies.
o Ensure your STORM buffer is freshly prepared and active.

» High Background:

o

Increase the number and duration of wash steps.

[¢]

Use a higher concentration of blocking agent.

[e]

Ensure adequate purification of your antibody conjugate to remove free dye.

© 2026 BenchChem. All rights reserved. 12 /14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3292809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e No Blinking (STORM):
o Verify the composition and pH of your STORM buffer.
o Ensure the thiol concentration is appropriate.
o Check the activity of the glucose oxidase and catalase.
» Rapid Photobleaching:
o Ensure the oxygen scavenging system in your STORM buffer is working correctly.
o For STED, reduce the depletion laser power or acquisition time.
o Use a fresh, high-quality antifade mounting medium for STED.

Conclusion

Cy5 se(tri-S03) is a powerful and versatile tool for super-resolution microscopy. Its excellent
photoswitching properties, combined with the enhanced solubility conferred by its sulfonate
groups, make it an ideal choice for STORM and dSTORM imaging. By following the detailed
protocols and understanding the underlying principles outlined in this guide, researchers can
effectively harness the potential of Cy5 se(tri-SO3) to explore the nanoscale organization of
biological systems, pushing the boundaries of scientific discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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